7-Amino-6-hydroxy-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
7-amino-6-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSWRXVYKIIBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356182 | |
| Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90563-78-3 | |
| Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
The fundamental characteristics of a compound are crucial for its application in research and synthesis. For 7-Amino-6-hydroxy-1-indanone, the following properties have been reported:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₂ | sigmaaldrich.com |
| Molecular Weight | 163.18 g/mol | sigmaaldrich.com |
| CAS Number | 90563-78-3 | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| Melting Point | 233-235 °C | sigmaaldrich.com |
| IUPAC Name | 7-amino-6-hydroxy-2,3-dihydro-1H-inden-1-one | sigmaaldrich.com |
| InChI Key | MRSWRXVYKIIBJE-UHFFFAOYSA-N | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Synthesis and Chemical Reactions
General methods for the synthesis of the indanone scaffold are well-established and often involve intramolecular Friedel-Crafts reactions. nih.govresearchgate.net These reactions typically start from a substituted phenylpropanoic acid or its corresponding acid chloride, which then cyclizes in the presence of a Lewis acid or a strong protic acid to form the indanone ring. nih.govresearchgate.net The specific placement of the amino and hydroxyl groups on the aromatic ring would necessitate a carefully planned synthetic sequence, potentially involving nitration, reduction, and hydroxylation steps, with appropriate use of protecting groups to ensure regioselectivity.
The reactivity of 7-Amino-6-hydroxy-1-indanone is dictated by its three functional groups. The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. tandfonline.com The hydroxyl group can be alkylated or acylated, and the ketone can participate in reactions such as reduction, condensation, and the formation of Schiff bases. This rich chemical reactivity makes it a versatile building block for creating a library of derivatives for further investigation. tandfonline.com
Advanced Spectroscopic and Structural Characterization of 7 Amino 6 Hydroxy 1 Indanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 7-Amino-6-hydroxy-1-indanone would provide specific information about the chemical environment of each proton. The aromatic region would feature two doublets corresponding to the protons at the C4 and C5 positions, with their chemical shifts influenced by the electron-donating amino and hydroxyl groups. The aliphatic portion of the spectrum would show two triplets, characteristic of the adjacent methylene (B1212753) groups (-CH₂CH₂-) at C2 and C3 of the indanone ring system. The protons of the amine (NH₂) and hydroxyl (OH) groups would likely appear as broad singlets, the chemical shifts of which can be sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 6.5 - 7.0 | d | 1H | Ar-H (C5) |
| ~ 6.8 - 7.2 | d | 1H | Ar-H (C4) |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |
| ~ 8.5 - 9.5 | br s | 1H | Ar-OH |
| ~ 3.0 | t | 2H | -CH₂- (C3) |
| ~ 2.6 | t | 2H | -CH₂- (C2) |
Note: Predicted values are based on analysis of related indanone structures. Actual values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most downfield signal would be the carbonyl carbon (C1) of the ketone, typically appearing around 200-210 ppm. The aromatic carbons would produce several signals in the 110-160 ppm range, with the carbons attached to the oxygen (C6) and nitrogen (C7) atoms being the most deshielded. The two aliphatic methylene carbons (C2 and C3) would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 205 | C1 (C=O) |
| ~ 150 - 155 | C7a |
| ~ 145 - 150 | C6 |
| ~ 135 - 140 | C3a |
| ~ 130 - 135 | C7 |
| ~ 115 - 120 | C4 |
| ~ 110 - 115 | C5 |
| ~ 36 | C2 |
| ~ 25 | C3 |
Note: Predicted values are based on analysis of related indanone structures like 1-indanone (B140024) and its hydroxylated derivatives. cdnsciencepub.comchemicalbook.com Actual values may vary.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the -CH₂-CH₂- connectivity in the five-membered ring and the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It would be crucial for identifying the quaternary carbons (C1, C3a, C6, C7, C7a) by observing their correlations with nearby protons. For instance, the methylene protons at C2 would show HMBC correlations to the carbonyl carbon C1 and the aromatic carbon C3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, helping to confirm the substitution pattern on the aromatic ring.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would exhibit several key absorption bands. Broad bands in the 3200-3600 cm⁻¹ region would correspond to the O-H (hydroxyl) and N-H (amine) stretching vibrations. A strong, sharp absorption band characteristic of the C=O (ketone) stretch would be prominent around 1680-1700 cm⁻¹. Other significant peaks would include C-N stretching, aromatic C=C stretching, and C-H stretching vibrations. acs.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H Stretch, N-H Stretch | Phenol (B47542), Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic |
| ~1680 | C=O Stretch | Ketone |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1350 | C-N Stretch | Aromatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₉H₉NO₂, corresponding to a molecular weight of 163.18 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. Key fragmentation pathways would likely involve the loss of small, stable molecules. A common fragmentation for indanones is the loss of a carbonyl group (CO), which would lead to a fragment ion at m/z 135. Further fragmentation could occur through cleavage of the five-membered ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The chromophore system of this compound consists of a benzene (B151609) ring fused to an α,β-unsaturated ketone system, with powerful electron-donating amino and hydroxyl substituents. These features are expected to cause significant absorption in the UV region. Based on data for related hydroxy-indanones, which show absorption maxima (λmax) above 300 nm, it is predicted that this compound would also exhibit strong absorption in this region. acs.orgtcichemicals.com The electron-donating groups would likely cause a bathochromic (red) shift compared to unsubstituted 1-indanone, moving the absorption to longer wavelengths. rsc.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Indanone |
| 7-Hydroxy-1-indanone (B1662038) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal. In this method, a crystalline sample is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is then analyzed to build a three-dimensional model of the electron density. From this model, the positions of the individual atoms, their chemical bonds, and other structural information can be determined with high precision.
For complex organic molecules like 1-indanone derivatives, X-ray crystallography is invaluable. It has been widely applied to a variety of these compounds to confirm their synthesized structures and to understand their conformational preferences and intermolecular interactions in the solid state. rsc.org The data obtained from these studies, such as crystal system, space group, and unit cell dimensions, provide a detailed picture of the molecular packing and hydrogen-bonding networks.
The gold standard for structural elucidation is single crystal X-ray diffraction. This technique requires the growth of a high-quality single crystal of the compound of interest. While obtaining a crystal structure for the specific compound this compound is not prominently documented in publicly available literature, the analysis of its parent compound, 7-hydroxy-1-indanone, offers significant insight into the structural characteristics of this family.
A study on 7-hydroxy-1-indanone revealed its crystal structure, providing a foundational understanding of the indanone core's geometry. nih.gov In many synthesized series of 1-indanone derivatives, single crystal X-ray analysis is a crucial step for unambiguous structure verification. For instance, the structures of various substituted 2-benzylidene-1-indanone (B110557) derivatives have been confirmed through this method, elucidating the planarity and conformation of the arylidene substituent relative to the indanone ring system. nih.gov Similarly, the crystal structures of novel 1-indanone thiosemicarbazone complexes have been solved by X-ray diffraction, detailing the coordination of the metal center. researchgate.net
The typical crystallographic data obtained for 1-indanone derivatives include:
Crystal System and Space Group: This describes the symmetry of the crystal lattice.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: These provide precise information about the molecular geometry.
Torsion Angles: These describe the conformation of flexible parts of the molecule.
Hydrogen Bonding Parameters: These detail the intermolecular interactions that stabilize the crystal packing.
Table 1: Illustrative Crystallographic Data for a 1-Indanone Derivative This table presents representative data and may not correspond to a single specific derivative.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (Å3) | 975.4 |
When a molecule is chiral, meaning it is non-superimposable on its mirror image, determining its absolute configuration is crucial. This compound can be chiral if it possesses a stereocenter, for example, through substitution at the C2 position of the indanone ring. X-ray crystallography is a primary method for determining the absolute configuration of chiral molecules.
The determination of absolute configuration by X-ray diffraction is often possible when the crystal contains a "heavy atom" that exhibits anomalous dispersion of the X-rays. This effect allows for the differentiation between the two possible enantiomers. In the context of indanone derivatives, if a heavy atom is present in the structure (e.g., bromine or a metal in a complex), the absolute configuration can often be determined directly from the diffraction data. rsc.org
In cases where a suitable heavy atom is not present, other methods can be employed:
Chiroptical Methods: Techniques such as Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Circular Dichroism (CD) are powerful for determining the absolute configuration of chiral molecules in solution. thieme-connect.denih.gov By comparing experimentally measured spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. nih.gov
Crystalline Sponge Method: This innovative technique allows for the crystallographic analysis of molecules that are difficult to crystallize on their own. The target molecule is absorbed into a pre-formed "crystalline sponge," a porous crystal, and its structure and absolute configuration can then be determined by X-ray diffraction of the host-guest complex. This method has been successfully used to determine the absolute configuration of organic compounds with chiral quaternary carbons. nih.gov
Chemical Correlation: The absolute configuration can also be established by chemically converting the molecule to a compound of known absolute configuration, or by synthesizing it from a starting material of known chirality.
For many complex, multi-chiral indanone derivatives, a combination of spectroscopic techniques and X-ray crystallography is often used to unambiguously determine both the relative and absolute stereochemistry of all chiral centers.
Table 2: Methods for Determining Stereochemistry of Chiral Indanones
| Method | Principle | Application to Indanones |
|---|---|---|
| Anomalous Dispersion in X-ray Crystallography | Differential scattering of X-rays by a heavy atom allows for the determination of absolute configuration. | Applicable to indanone derivatives containing heavy atoms (e.g., Br, I) or metal complexes. rsc.org |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Comparison of experimental and calculated VCD spectra can determine the absolute configuration of chiral indanones in solution. nih.gov |
| Crystalline Sponge Method | A non-crystalline sample is absorbed into a porous host crystal, allowing for its structure to be determined by X-ray diffraction. | A powerful method for determining the absolute configuration of indanone derivatives that are difficult to crystallize. nih.gov |
Chromatographic and Separation Methodologies for 7 Amino 6 Hydroxy 1 Indanone Compounds
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of 1-indanone (B140024) derivatives. It is frequently utilized to ascertain the purity of synthesized compounds, with studies reporting the ability to confirm purities greater than 95% for various 1-indanone derivatives. nih.gov While specific HPLC methodologies for 7-Amino-6-hydroxy-1-indanone are not extensively detailed in publicly available literature, the general approaches used for structurally similar compounds, such as other hydroxylated or aminated indanones, provide a strong basis for method development.
Typically, reversed-phase HPLC is employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid to improve peak shape, is optimized to achieve the desired separation.
Table 1: Illustrative HPLC Conditions for Analysis of Indanone Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase separation |
| Mobile Phase | Acetonitrile/Water gradient | To elute compounds with varying polarities |
| Detector | UV-Vis at 254 nm | Detection of aromatic compounds |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Purity Confirmation | >95% | Used to verify the purity of synthesized 1-indanone derivatives nih.gov |
This table represents typical starting conditions for HPLC analysis of indanone derivatives and would require optimization for the specific compound this compound.
Chiral Chromatography for Enantiomeric Separations
The presence of a chiral center in many indanone derivatives, including potentially in substituted forms of this compound, necessitates the use of chiral chromatography for the separation of enantiomers. gcms.cz Enantiomers, being non-superimposable mirror images, often exhibit different biological activities. Therefore, their separation is critical in pharmaceutical research. Chiral HPLC is the most common method for this purpose.
Direct analysis on chiral stationary phases (CSPs) is a preferred approach, avoiding the need for derivatization. sigmaaldrich.com CSPs based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving the enantiomers of underivatized amino acids and other polar compounds. sigmaaldrich.com These stationary phases possess ionic groups and are compatible with a wide range of mobile phases, making them suitable for separating zwitterionic compounds like amino acids. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Research on related chiral 3-aryl-1-indanones has demonstrated successful enantioselective synthesis and analysis, achieving high enantiomeric excess (up to 95%). nih.gov This indicates that chromatographic methods are well-established for quantifying the enantiomeric purity of such compounds.
Table 2: Chiral HPLC Approaches for Amino and Indanone Compounds
| Technique | Chiral Selector/Phase | Mobile Phase System | Principle |
|---|---|---|---|
| Direct Chiral HPLC | Teicoplanin-based CSP | Methanol/Water or Acetonitrile/Water with additives | Forms transient diastereomeric complexes with the analyte enantiomers, allowing for differential retention. sigmaaldrich.com |
| Direct Chiral HPLC | Polysaccharide-based CSPs | Organic/Aqueous mixtures | Enantioseparation based on interactions like hydrogen bonding, dipole-dipole, and steric hindrance. |
| Indirect Chiral HPLC | N/A (Standard C18 column) | Standard reversed-phase | Analyte is first derivatized with a chiral agent to form diastereomers, which are then separable on a non-chiral column. sigmaaldrich.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique used extensively in the synthesis of 1-indanone compounds. nih.govresearchgate.net Its primary applications are for monitoring the progress of chemical reactions and for the preliminary identification of compounds in a mixture.
In a typical application, the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel (Silica Gel 60 F254). nih.govresearchgate.net The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the silica gel. Less polar compounds travel further up the plate, resulting in higher retention factor (Rf) values.
After development, the separated components are visualized. For compounds like this compound, which contain a chromophore, visualization is often achieved under ultraviolet (UV) light at a wavelength of 254 nm. nih.govresearchgate.net Additionally, staining reagents such as phosphomolybdic acid can be used to visualize spots. nih.govresearchgate.net
Table 3: Typical TLC Parameters for 1-Indanone Derivatives
| Parameter | Description | Common Application |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 plates | Standard for moderately polar organic compounds. nih.govresearchgate.net |
| Mobile Phase | Hexane/Ethyl Acetate mixtures | Polarity is adjusted by varying the ratio to achieve optimal separation. |
| Visualization | UV light (254 nm) | For compounds with a UV-active chromophore. nih.govresearchgate.net |
| Visualization | Phosphomolybdic acid stain | General purpose stain for organic compounds. nih.govresearchgate.net |
| Rf Value | Ratio of distance traveled by spot to distance traveled by solvent front | Used for compound identification and reaction monitoring. |
Other Chromatographic Techniques
Beyond the standard methods of HPLC and TLC, other chromatographic techniques can be applied to the separation and analysis of this compound.
Gas Chromatography (GC): This technique is suitable for the analysis of volatile and thermally stable compounds. While the amino and hydroxyl groups of this compound might require derivatization to increase volatility and prevent degradation in the injector port, GC can be a powerful tool for purity assessment. For instance, the purity of the related compound 7-Hydroxy-1-indanone (B1662038) has been determined using GC. tcichemicals.com
Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix. wikipedia.orgmdpi.com This eliminates issues such as irreversible adsorption of the analyte onto a solid stationary phase, which can be a problem for polar or reactive compounds. mdpi.comscispace.com The technique uses two immiscible liquid phases, with one serving as the stationary phase held in place by centrifugal force, while the other mobile phase is pumped through it. wikipedia.orgscispace.com CCC is particularly valuable for the separation and purification of natural products, including alkaloids and flavonoids, and can be applied on both analytical and preparative scales. scispace.comresearchgate.net Given its advantages for polar compounds, CCC presents a viable option for the purification of this compound from complex mixtures. mdpi.com
Theoretical and Computational Studies on 7 Amino 6 Hydroxy 1 Indanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules like 7-Amino-6-hydroxy-1-indanone. While direct computational studies on this compound are scarce, extensive research on the closely related 7-hydroxy-1-indanone (B1662038) provides a robust framework for understanding its behavior.
Molecular structure optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For the related compound 7-hydroxy-1-indanone, geometry optimization has been performed using DFT methods, commonly at the B3LYP/6-31G(d) level of theory. researchgate.netmdpi.com This process calculates key structural parameters such as bond lengths and angles.
The optimization reveals a planar five-membered ring fused to the benzene (B151609) ring. The most significant feature identified in the optimized structure of 7-hydroxy-1-indanone is the spatial arrangement that facilitates a strong intramolecular hydrogen bond between the hydroxyl group at position 7 and the carbonyl oxygen at position 1. researchgate.netmdpi.com In this compound, the addition of the amino group at position 6 would further influence the electronic distribution and geometry of the aromatic ring, but the core indanone structure and the primary intramolecular hydrogen bond are expected to remain dominant features.
Table 1: Calculated Geometric Parameters for the Most Stable Conformation of 7-hydroxy-1-indanone (B3LYP/6-31G(d)) Note: This data is for the parent compound, 7-hydroxy-1-indanone, as a proxy for this compound.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.226 |
| O-H | 0.989 | |
| C-O (hydroxyl) | 1.353 | |
| C-C (aromatic avg.) | ~1.400 | |
| Bond Angles (°) | C-C-C (in cyclopentanone) | ~108-111 |
| C-C=O | ~125 | |
| C-O-H | 108.3 |
Data conceptually derived from findings in referenced studies. researchgate.net
Energetic analysis helps determine the relative stability of different isomers and conformers. Computational studies comparing 7-hydroxy-1-indanone and 6-hydroxy-1-indanone (B1631100) have shown that the 7-hydroxy isomer is thermodynamically more stable in the gaseous phase. researchgate.netmdpi.com This enhanced stability is directly attributed to the formation of a strong intramolecular hydrogen bond, which creates a stable six-membered pseudo-ring structure. researchgate.netmdpi.com
For this compound, the stability would be influenced by two main factors: the primary intramolecular hydrogen bond between the 7-hydroxyl and 1-carbonyl groups, and the electronic effects of the electron-donating amino group at position 6. Experimental studies on related 7-hydroxy-1-aminoindans confirm their stability as free bases, unlike the 5-hydroxy isomers which are inherently unstable. nih.gov This instability in other isomers is often due to their facile conversion into reactive quinone methide intermediates, a pathway less favorable for the 7-hydroxy compounds. nih.gov
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. rjptonline.orgdergipark.org.tr The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich (negative potential) regions and blue indicates electron-poor (positive potential) regions.
For this compound, an MEP analysis would show:
Negative Regions (Red/Yellow): The most intense negative potential would be localized on the carbonyl oxygen atom (C=O), making it a primary site for electrophilic attack. The hydroxyl oxygen and the nitrogen of the amino group would also exhibit negative potential.
Positive Regions (Blue): The most positive potential would be found on the hydrogen atom of the hydroxyl group, especially due to its involvement in the hydrogen bond which polarizes the O-H bond. The hydrogens of the amino group would also show positive potential.
These features indicate the molecule's nucleophilic character at the oxygen and nitrogen atoms and its electrophilic character at the acidic and amino protons.
Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's electronic properties and chemical reactivity. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org
In this compound:
HOMO: The HOMO would likely be distributed over the electron-rich aromatic ring, with significant contributions from the electron-donating hydroxyl (-OH) and amino (-NH2) groups. This region represents the primary site for electrophilic attack.
LUMO: The LUMO is expected to be localized primarily on the α,β-unsaturated ketone moiety, including the carbonyl group and the adjacent carbon atoms of the fused ring system. This region is susceptible to nucleophilic attack.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. acs.org The introduction of the amino group, in addition to the hydroxyl group, would raise the energy of the HOMO, likely reducing the energy gap compared to 7-hydroxy-1-indanone and potentially increasing its reactivity.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Parameter | Description | Expected Characteristic for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high energy, localized on the substituted benzene ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low energy, localized on the indanone carbonyl system. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Moderate gap, indicating a balance of stability and reactivity. |
Ab Initio Calculations for Thermochemical Properties
Ab initio calculations are a class of computational methods that rely on fundamental principles of quantum mechanics without using experimental data for parameterization. High-level ab initio methods, such as the G3(MP2)//B3LYP composite method, are used to accurately compute thermochemical properties like enthalpies of formation. researchgate.netmdpi.com
For the parent compound, 7-hydroxy-1-indanone, the gas-phase standard molar enthalpy of formation (ΔfHm°) has been calculated. researchgate.netmdpi.com These calculations provide crucial data for understanding the molecule's energetic landscape.
Table 3: Calculated Gas-Phase Standard Molar Enthalpy of Formation at 298.15 K Note: This data is for the parent compound, 7-hydroxy-1-indanone.
| Compound | Method | ΔfHm° (gas) (kJ·mol−1) |
|---|---|---|
| 7-hydroxy-1-indanone | G3(MP2)//B3LYP | -244.4 ± 4.4 |
Data from referenced study. researchgate.net
These thermochemical values are essential for predicting reaction energies and equilibria involving the compound. The negative enthalpy of formation indicates that the compound is stable relative to its constituent elements in their standard states.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
The structure and stability of this compound are significantly influenced by intramolecular interactions, most notably hydrogen bonding.
The primary and most dominant interaction is the intramolecular hydrogen bond between the hydrogen of the 7-hydroxyl group and the oxygen of the 1-carbonyl group. researchgate.netmdpi.com This interaction forms a stable, planar, six-membered pseudo-ring (O-H···O=C), which locks the conformation and is the main reason for the enhanced thermodynamic stability of 7-hydroxy-1-indanone compared to its isomers where this interaction is not possible. researchgate.netmdpi.com
Applications of 7 Amino 6 Hydroxy 1 Indanone in Advanced Organic Synthesis and Chemical Biology
Role as a Versatile Synthetic Building Block for Complex Molecules
The 1-indanone (B140024) core is a cornerstone in the construction of complex molecules due to its reactivity and structural versatility. nih.govnih.gov The ketone and the active methylene (B1212753) group (at the C-2 position) allow for a wide range of chemical modifications, including aldol (B89426) condensations, Michael additions, and various cyclization reactions. nih.gov These transformations enable the fusion of additional rings onto the indanone skeleton, leading to intricate polycyclic systems. nih.govresearchgate.net
The 1-indanone motif is a key structural component in many biologically active natural products. rsc.org Consequently, substituted indanones are critical intermediates in the total synthesis and derivatization of these compounds and their analogues. While direct synthesis of natural products using 7-Amino-6-hydroxy-1-indanone is not extensively documented, the applications of closely related indanones highlight its potential. For instance, various substituted 1-indanones serve as precursors for natural products like the antiplasmodial agent jatropholone, the antifungal compound coleophomone D, and the antitumor agent fredericamycin A. nih.govrsc.org
Research has demonstrated the synthesis of 7-aminoindan-1-one and its subsequent conversion into other functionalized indanones, which were then used to build complex tricyclic structures. researchgate.net Similarly, 6-hydroxy-1-indanone (B1631100) is a common starting material for the synthesis of 2-benzylidene-1-indanone (B110557) derivatives, which are analogues of the natural product chalcone (B49325) and exhibit significant anti-inflammatory properties. nih.gov The dual functionalization of this compound with both amino and hydroxyl groups offers a unique platform for creating novel analogues of natural products that require such substitution patterns, potentially leading to compounds with enhanced or new biological activities.
Table 1: Examples of Natural Products Containing the 1-Indanone Scaffold
| Natural Product | Source | Reported Biological Activity | Reference |
| Jatropholone A & B | Jatropha integerrima | Antiplasmodial, Cytotoxic | nih.govrsc.org |
| Coleophomone D | Stachybotrys cylindrospora | Antifungal | nih.govrsc.org |
| Fredericamycin A | Streptomyces griseus | Antitumor, Anticancer | nih.gov |
| Pterosin A | (Synthetic derivative) | Indanone derivative | beilstein-journals.org |
The construction of fused and spirocyclic frameworks is a major area of research in organic synthesis, and 1-indanones are frequently employed as key building blocks. nih.govresearchgate.netresearchgate.net The reactivity of the indanone core allows for annulation reactions that build additional rings. For example, 2-arylidene-1-indanones can react with partners like 6-amino-1,3-dimethylpyrimidine to form complex, fused polyheterocyclic systems. nih.govrsc.orgresearchgate.net
Spirocyclic compounds, where two rings share a single atom, are also accessible from indanone precursors. Stereoselective dimerization of phthalaldehydes, catalyzed by N-heterocyclic carbenes, can produce polyhydroxylated spiro- or fused 1-indanones. nih.govbeilstein-journals.org Furthermore, starting from a 2,2-disubstituted-1-indanone, a spiro-1-indanone can be formed via cyclization, which can then be converted into biologically active molecules like benzopyronaphthoquinones. nih.govbeilstein-journals.org
The presence of the amino and hydroxyl groups in this compound provides additional handles for directed cyclization reactions, enabling the creation of unique fused and spirocyclic systems that would be difficult to access from simpler indanones. The amino group can act as a nucleophile or be transformed into other functional groups to facilitate novel ring-forming strategies.
Table 2: Synthetic Strategies for Fused and Spirocyclic Indanones
| Starting Material Type | Reaction Type | Product Architecture | Reference |
| 2-Arylidene-1-indanone | Annulation with aminopyrimidine | Fused Polyheterocycle | nih.govresearchgate.net |
| Phthalaldehydes | NHC-catalyzed dimerization | Spiro- or Fused Polyhydroxy-indanone | nih.govbeilstein-journals.org |
| 2,2-Disubstituted-1-indanone | Intramolecular Cyclization | Spiro-indanone | nih.govbeilstein-journals.org |
| Ninhydrin (related indanone) | Multi-component reaction | Spiro[indoline-pyrrolizine] | researchgate.net |
Integration into Novel Chemosensor Design
Chemosensors are molecules designed to detect specific analytes, such as metal ions, through a measurable signal, often a change in color or fluorescence. The design of such sensors frequently relies on scaffolds that possess specific photophysical properties. Hydroxy-substituted indanones are particularly interesting in this regard. acs.org For instance, 7-hydroxy-1-indanone (B1662038) is known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and dual fluorescence, which are highly desirable properties for fluorescent sensors. acs.org
While specific research on this compound as a chemosensor is limited, its structure is highly suggestive of its potential in this field. The combination of a phenolic hydroxyl group (essential for ESIPT) and an amino group (a common binding site for metal ions) within the same molecule makes it a prime candidate for the development of selective metal ion sensors. The amino group can act as a recognition site, binding to a target ion, which in turn could modulate the ESIPT process of the hydroxyphenyl moiety, leading to a distinct change in the fluorescence signal. The general utility of indanone scaffolds in creating fluorescent probes and the specific properties of related hydroxy-indanones provide a strong rationale for exploring this compound in the design of novel chemosensors. acs.orgresearchgate.netliverpool.ac.uk
Applications in Catalysis and Ligand Development
In addition to their role as synthetic intermediates, indanone derivatives have found applications as ligands in transition metal catalysis. rsc.orgiyte.edu.tr The rigid indane backbone is useful for creating a well-defined steric environment around a metal center, which can be crucial for achieving high selectivity in catalytic reactions.
The functional groups on the this compound scaffold are ideal for chelation to a metal center. The amino and hydroxyl groups can act as a bidentate ligand system, binding to a metal ion. This chelation can be used to either stabilize a catalytically active species or to form the basis of a chiral ligand for asymmetric catalysis, should the indanone be resolved into its separate enantiomers or modified with a chiral auxiliary. While the direct use of this compound as a ligand is not widely reported, the fundamental principles of ligand design and the known coordination chemistry of amino and phenol (B47542) groups strongly support its potential in this area.
Q & A
Q. What experimental design principles ensure reproducibility in studies involving this compound?
Q. How does this compound’s stability vary under extreme conditions (e.g., high humidity, UV exposure)?
Q. What mechanistic insights explain this compound’s enzyme inhibition?
- Methodological Answer : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use site-directed mutagenesis to identify binding residues, as seen in studies of related indanones .
Q. How can AI-driven retrosynthetic tools propose novel routes for this compound?
- Methodological Answer : Input the target structure into platforms using Pistachio or Reaxys databases. Evaluate predicted routes for feasibility (e.g., one-step vs. multi-step) and green chemistry metrics (e.g., atom economy) .
Q. What comparative analyses distinguish this compound from analogs like 6-Hydroxy-1-indanone?
- Methodological Answer : Use DFT calculations to compare electronic properties (e.g., HOMO/LUMO energies) and solubility profiles (via Hansen parameters). Experimental validation via logP measurements can corroborate computational findings .
Q. How are computational models integrated into the study of this compound’s reactivity?
- Methodological Answer : Combine molecular dynamics simulations (e.g., Gaussian or Schrödinger Suite) with experimental data to predict reaction pathways. For example, model the Nazarov cyclization transition state to optimize catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
